Amidepsine A
Overview
Description
Amidepsine A is a compound identified as a diacylglycerol acyltransferase (DGAT) inhibitor, which was isolated from the fungus Humicola sp. FO-2942. The structure of amidepsine A was elucidated through various spectroscopic methods, including NMR measurements, and was found to be 2-hydroxy-4-[[2-hydroxy-4-[(2,4-dimethoxy-6-methylbenzoyl)oxy]6-methylbenzoyl]oxy]-6-methylbenzoic acid N-alanine amide .
Synthesis Analysis
The total synthesis of amidepsine B, which is closely related to amidepsine A, has been achieved, and this synthetic study led to the revision of the previously assigned stereostructure of the natural product . Although the synthesis of amidepsine A is not explicitly detailed, the methodologies used in the synthesis of amidepsine B could provide insights into potential synthetic routes for amidepsine A.
Molecular Structure Analysis
The molecular structure of amidepsine A is characterized by a complex arrangement of hydroxy, methoxy, and methyl groups attached to a benzene ring, which is further linked to an alanine amide moiety. The elucidation of its structure was accomplished through comprehensive spectroscopic studies .
Chemical Reactions Analysis
Amidepsine A, as an amide, could potentially undergo various chemical reactions typical for this functional group. The literature provides insights into the activation and transformation of amides, such as the Buchwald-Hartwig cross-coupling of amides , transamidation , and direct amidation of alkyl esters . These reactions are facilitated by transition metal catalysis, which can selectively cleave the N-C bond of the amide, allowing for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of amidepsine A are not explicitly detailed in the provided papers. However, the general properties of amides can be inferred, such as their resistance to nucleophilic attack due to resonance stability . The presence of multiple hydroxy and methoxy groups in amidepsine A suggests it may have specific solubility characteristics in various solvents, which could be relevant for its biological activity and potential pharmaceutical applications.
Scientific Research Applications
Inhibition of Diacylglycerol Acyltransferase
Amidepsine A has been identified as an inhibitor of diacylglycerol acyltransferase (DGAT), an enzyme crucial for the synthesis of triglycerides. This compound, derived from Humicola sp. FO-2942, shows potential in modulating lipid metabolism and could have applications in treating conditions associated with lipid disorders. Notably, Amidepsine A exhibits this inhibitory effect with IC50 values ranging from 10.2 to 51.6 µM, demonstrating its effectiveness in living cells as well as in enzyme assay systems using rat liver microsomes (Tomoda et al., 1995).
Structural Elucidation and Synthesis
Significant work has been done to determine the structure of Amidepsine A and related compounds. Detailed spectroscopic studies, including various NMR measurements, have led to a comprehensive understanding of its molecular structure. This knowledge is crucial for the synthesis and potential modification of Amidepsine A for various applications (Tomoda et al., 1995). Further, the total synthesis of Amidepsine B, a related compound, has been achieved, leading to a revision of its absolute configuration, which is pivotal in understanding its pharmacological properties (Nagamitsu et al., 2009).
Glycosylated Amidepsines
New types of amidepsines, including glycosylated congeners, have been produced through static fermentation of Humicola sp. FO-2942. These compounds exhibit varying degrees of inhibitory activity against DGAT1 and DGAT2, indicating potential for diverse applications in lipid metabolism and related disorders (Inokoshi et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-[[4-[4-(2,4-dimethoxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO11/c1-13-8-18(10-20(31)23(13)26(33)30-16(4)27(34)35)40-28(36)24-14(2)9-19(11-21(24)32)41-29(37)25-15(3)7-17(38-5)12-22(25)39-6/h7-12,16,31-32H,1-6H3,(H,30,33)(H,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGKRCPZJSNFEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amidepsine A |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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